1,3-Dioxoisoindolin-2-yl 4-(1H-indol-3-yl)butanoate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1H-indol-3-yl)butanoate is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1H-indol-3-yl)butanoate can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide core The reaction conditions typically involve the use of solvents such as toluene and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1H-indol-3-yl)butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole or phthalimide moieties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets . In medicine, it is being investigated for its potential use in cancer therapy, where it may induce apoptosis in tumor cells and disrupt tumor interactions with the cellular microenvironment . In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis in tumor cells by activating caspases and disrupting mitochondrial function . Additionally, it can modulate the immune response by affecting the activity of various cytokines and immune cells . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins involved in cell survival and proliferation .
Comparison with Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1H-indol-3-yl)butanoate can be compared with other similar compounds, such as N-(1,3-dioxoisoindolin-2-yl)cinnamamide and (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide . These compounds share the phthalimide core but differ in their substituents, which can significantly affect their chemical and biological properties.
Properties
Molecular Formula |
C20H16N2O4 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-(1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C20H16N2O4/c23-18(11-5-6-13-12-21-17-10-4-3-7-14(13)17)26-22-19(24)15-8-1-2-9-16(15)20(22)25/h1-4,7-10,12,21H,5-6,11H2 |
InChI Key |
PFDULYODTDNYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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